REACTION_CXSMILES
|
Br[C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.CCOCC.[C:12]1([Mg]Cl)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.Cl>C1COCC1>[C:12]1([C:2]2[CH:6]=[CH:5][S:4][CH:3]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CSC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
1,3-[Bis(diphenylphosphino)-propane]dichloronickel(II)[NiCl2 (dppp)]
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Cl
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was slowly warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
Note that a vigorous exothermic reaction
|
Type
|
ADDITION
|
Details
|
is added too fast or if the reaction
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature to rapidly
|
Type
|
STIRRING
|
Details
|
After stirring for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with 2×20 mL of ether
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with 15 mL of H2O and 15 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Crystallization from hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CSC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.58 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 34.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |